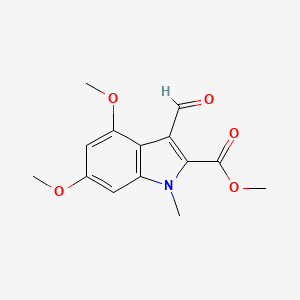

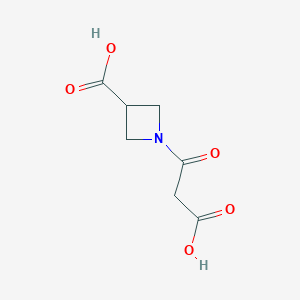

methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Aplicaciones Científicas De Investigación

Synthesis of Pyrroloindole-4-Carboxylates

Alkylation of 3-aryl-4,6-dimethoxyindole and subsequent treatment with Vilsmeier formylation reagent yields formylindoles. These formylindoles can undergo intramolecular aldol condensation to produce pyrroloindole-4-carboxylates, with yields ranging from 30-60%. This synthesis pathway is significant for structural assignment and confirmation, including X-ray crystallography data in some cases (Jumina, 2010).

Reactions of 6,8-Dimethoxypyrroloindoles

Investigations into the electrophilic substitutions of some pyrroloindoles, including formylation and acylation, have shown that these reactions typically occur at the C2 or C4 position of the indole ring. The study highlights the diverse range of products that can be obtained from these reactions, contributing to a better understanding of indole chemistry (Jumina, Kumar, & Black, 2009).

Transformations under Acidic Conditions

Research has shown that under acidic conditions, 3-formylindole forms various indole derivatives. These derivatives include tri(indol-3-yl)methylium salt and indolo[2,3-b]carbazole, which are significant for understanding the reactivity and transformation pathways of indole compounds under acidic conditions (Korolev et al., 1999, 2000).

Ru-Catalyzed Formylation and Fe-Catalyzed Acylation

A study demonstrates the C3-selective formylation and acylation of free (N-H) indoles using Ru- and Fe-catalysis, respectively. This process is noted for its compatibility with various functional groups and typically yields desirable products efficiently. Such catalytic methods are crucial for the selective modification of indole compounds (Wu & Su, 2011).

Direcciones Futuras

Mecanismo De Acción

Target of Action

They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The interaction of these compounds with their targets can result in changes at the molecular and cellular levels .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they can induce a variety of molecular and cellular changes .

Propiedades

IUPAC Name |

methyl 3-formyl-4,6-dimethoxy-1-methylindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-15-10-5-8(18-2)6-11(19-3)12(10)9(7-16)13(15)14(17)20-4/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUVXKRFXRVZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC(=C2)OC)OC)C(=C1C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2846682.png)

![Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride](/img/structure/B2846685.png)

![Cyclopentyl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2846687.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846688.png)

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2846690.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846695.png)

![2-Chloro-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2846697.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B2846702.png)

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2846705.png)